molecular formula C7H8ClN B1610578 4-(2-Chloroethyl)pyridine CAS No. 28148-48-3

4-(2-Chloroethyl)pyridine

Cat. No. B1610578
CAS RN: 28148-48-3
M. Wt: 141.6 g/mol
InChI Key: DPXZCTJBRDTGFZ-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)pyridine hydrochloride, with the CAS Number 85673-15-0, is a chemical compound with a molecular weight of 178.06 . It is typically stored at room temperature and has a solid physical form .


Synthesis Analysis

Pyridinium salts, which include 4-(2-Chloroethyl)pyridine, have been synthesized through various routes . One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 4-(2-Chloroethyl)pyridine can be represented by the linear formula C7H9Cl2N . More detailed structural information can be found in databases like ChemSpider .


Chemical Reactions Analysis

The substrate 2-(2-chloroethyl)pyridine reacts in OH−/H2O, 50 °C, μ = 1 M KCl by an elimination reaction with the formation of 2-vinylpyridine . This reaction competes with the SN2 reaction of the acetohydroxamate nucleophile .


Physical And Chemical Properties Analysis

4-(2-Chloroethyl)pyridine hydrochloride is a solid at room temperature .

Scientific Research Applications

Interaction with Dichloromethane

  • Pyridine derivatives, including 4-(2-Chloroethyl)pyridine, react with dichloromethane (DCM) to form methylenebispyridinium dichloride compounds. This reaction, observed under ambient conditions, involves two consecutive S(N)2 reactions. The kinetics of this reaction have been extensively studied, providing valuable insight into the chemical behavior of pyridine derivatives (Rudine, Walter, & Wamser, 2010).

Synthesis of Pyrazolopyridine Derivatives

  • Pyrazolo[3,4-b]pyridines with a 4-chloro-5-chloroethyl side chain have been synthesized using aminopyrazolodihydrofuranone intermediates. This research is significant for understanding the photophysical properties of these compounds and the impact of substituents on their fluorescence properties (Patil, Shelar, & Toche, 2011).

Cancer Research

  • The compound 2-(Chloromethyl)pyridine hydrochloride, structurally similar to 2-(a,b-dichloroethyl)-pyridine hydrochloride, has been studied for its potential carcinogenicity. This research contributes to a broader understanding of the safety and implications of using pyridine derivatives in various applications, including cancer research (National Toxicology Program Technical Report Series, 1979).

Drug Delivery Systems

  • A study on a drug delivery system for targeting anticancer drugs to the brain involved the use of a bis-(chloroethyl)amine drug connected to a 1, 4-dihydropyridine chemical delivery system. This research is pivotal in understanding the potential of pyridine derivatives in enhancing the effectiveness of cancer treatments (El-Sherbeny et al., 2003).

Antitumor Effects

  • Pyridine N-oxides with 1-(2-chloroethyl)-1-nitrosoureidoalkyl groups have shown significant antitumor activity. This research highlights the potential of pyridine derivatives in developing new antitumor agents (Miyahara, Kamiya, Maekawa, & Odashima, 1979).

Safety And Hazards

This compound is considered hazardous. It has been assigned the signal word ‘Danger’ and is associated with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using only in well-ventilated areas or outdoors .

Future Directions

Pyridinium salts, including 4-(2-Chloroethyl)pyridine, have been highlighted for their importance in various research topics . They are key structures in many natural products and bioactive pharmaceuticals, and have potential applications in materials science and biological issues related to gene delivery .

properties

IUPAC Name

4-(2-chloroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXZCTJBRDTGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499889
Record name 4-(2-Chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloroethyl)pyridine

CAS RN

28148-48-3
Record name 4-(2-Chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50499889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Alunni, T Del Giacco, P De Maria… - The Journal of …, 2004 - ACS Publications
Second-order rate constants have been determined for the title reactions in OH - /H 2 O and in OH - / (CH 3 CN/H 2 O) [30/70, 60/40, and 85/15 (v/v) mixtures]. A relatively small increase …
Number of citations: 3 pubs.acs.org

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